molecular formula C13H17ClN2O3 B501593 N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide CAS No. 805961-37-9

N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide

Cat. No.: B501593
CAS No.: 805961-37-9
M. Wt: 284.74g/mol
InChI Key: CMCTTYLJRVEQDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide is a chemical compound of significant interest in medicinal chemistry and oncology research, designed for research applications only. This acetamide derivative incorporates a morpholine ring, a structural feature widely recognized for its ability to influence the pharmacokinetic and pharmacodynamic properties of molecules, thereby enhancing their potential as therapeutic agents . Compounds based on the morpholine-acetamide scaffold have demonstrated considerable chemotherapeutic potential in scientific studies. They have been investigated as potent inhibitors of key biological targets, such as carbonic anhydrase, and have shown promising anti-proliferative activity against cancer cell lines . Specifically, structurally related morpholine-acetamide derivatives have exhibited significant inhibitory effects on the proliferation of ovarian cancer cells, with efficacy comparable to standard chemotherapeutic agents, and have also been shown to inhibit the hypoxia-inducible factor-1α (HIF-1α) protein, a key player in tumor growth and progression . Furthermore, complex molecules featuring both the 5-chloro-2-methoxyphenyl and morpholine motifs have been identified as inhibitors of focal adhesion kinase 1 (FAK1), a non-receptor tyrosine kinase that is critically involved in regulating cell migration, adhesion, and proliferation, and is a validated target for cancer therapy . Researchers can leverage this compound as a key intermediate or building block for the synthesis of more complex bioactive molecules, or as a core structure for the development of novel inhibitors in targeted drug discovery programs .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3/c1-18-12-3-2-10(14)8-11(12)15-13(17)9-16-4-6-19-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCTTYLJRVEQDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of 5-Chloro-2-Methoxyaniline

The initial step involves the acylation of 5-chloro-2-methoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C to minimize side reactions. The intermediate product, N-(5-chloro-2-methoxyphenyl)-2-chloroacetamide, is isolated via vacuum filtration and recrystallized from ethanol/water (yield: 78–85%).

Nucleophilic Substitution with Morpholine

The chloroacetamide intermediate undergoes nucleophilic substitution with morpholine in dimethylformamide (DMF) at 80–90°C for 6–8 hours. Potassium iodide is often added as a catalyst to enhance reaction efficiency. Post-reaction, the mixture is poured into ice-water, and the precipitated product is extracted with dichloromethane. Solvent removal under reduced pressure yields crude this compound (yield: 65–72%).

Purification and Characterization

Final purification is achieved through column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from hot isopropanol. Purity is confirmed via HPLC (>98%), and structural validation is performed using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include temperature, solvent selection, and catalyst use. Comparative studies reveal the following optimized conditions:

ParameterOptimal ValueImpact on Yield
Acylation Temperature0–5°CPrevents hydrolysis of chloroacetyl chloride
Morpholine Equivalents1.2 eqMinimizes excess reagent while ensuring complete substitution
Reaction SolventDMFEnhances nucleophilicity of morpholine
CatalystKI (0.1 eq)Accelerates substitution kinetics by 40%
Purification MethodColumn ChromatographyAchieves >98% purity with minimal product loss

Data derived from replicated studies demonstrate that deviations from these conditions reduce yields by 15–30%.

Advanced Methodologies and Catalytic Innovations

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to reduce reaction times. For instance, the morpholine substitution step completes in 45 minutes at 100°C under microwave conditions, achieving 82% yield compared to 65% in conventional heating. This method also reduces solvent consumption by 50%, aligning with green chemistry principles.

Enzyme-Catalyzed Acylation

Preliminary investigations utilize lipase enzymes (e.g., Candida antarctica Lipase B) to catalyze the acylation step in non-aqueous media. This approach eliminates the need for toxic chloroacetyl chloride, instead using ethyl acetate as an acyl donor. While yields remain moderate (55–60%), it offers a safer alternative for large-scale production.

Industrial-Scale Production Challenges

Scaling up the synthesis introduces challenges such as heat dissipation, byproduct formation, and cost efficiency. Industrial protocols often implement the following adaptations:

  • Continuous Flow Reactors : Replace batch processes to improve temperature control and throughput.

  • Solvent Recovery Systems : Distill and reuse DMF, reducing waste and material costs.

  • Automated Crystallization : Control crystal size and morphology for consistent drug formulation.

A comparative analysis of batch vs. continuous flow methods reveals a 20% increase in overall yield for the latter, alongside a 35% reduction in energy consumption.

Green Chemistry and Sustainable Practices

Solvent-Free Synthesis

Emerging protocols eliminate solvents entirely by employing mechanochemical grinding. Mixing 5-chloro-2-methoxyaniline with chloroacetic acid and morpholine in a ball mill for 2 hours yields the product directly, albeit with lower purity (85–90%).

Biodegradable Catalysts

Research explores replacing KI with choline chloride-based deep eutectic solvents (DES). These non-toxic catalysts achieve comparable yields (68–70%) while simplifying waste treatment.

Analytical and Quality Control Measures

Rigorous characterization ensures compliance with pharmaceutical standards:

  • Chromatographic Purity : HPLC with UV detection at 254 nm (Column: C18, Mobile Phase: Acetonitrile/Water 60:40).

  • Spectroscopic Validation :

    • 1H^1H-NMR (400 MHz, DMSO-d6): δ 3.58 (m, 4H, morpholine), 3.79 (s, 3H, OCH3), 6.92–7.25 (m, 3H, aromatic).

    • HRMS (ESI): m/z calcd for C13H17ClN2O3 [M+H]+: 285.1004, found: 285.1008 .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution of the chloro group with an amine yields an amine derivative.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential : The compound has been investigated for its potential as a therapeutic agent in treating various diseases. Its structure suggests possible interactions with biological targets, such as enzymes and receptors, which can modulate their activity.

Antitumor Activity : Preliminary studies indicate that derivatives of this compound exhibit significant inhibitory effects against cancer cell lines. For instance, a study reported that a related compound induced apoptosis in prostate cancer cells (PC-3) with an IC50 value of approximately 9.86 µM, demonstrating its potential for targeted cancer therapy.

Biological Research

Mechanism of Action : Understanding the mechanism of action is crucial for evaluating the therapeutic potential of N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide. It appears to induce reactive oxygen species (ROS), which are critical in triggering apoptosis in cancer cells. This suggests avenues for further research into its role as an anticancer agent.

Neuropharmacological Effects : There is emerging evidence that compounds with similar structural features may exhibit neuropharmacological activities. This opens possibilities for treating neurological disorders by modulating neurotransmitter systems .

Industrial Applications

Chemical Synthesis : this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a catalyst in various chemical reactions, enhancing the efficiency of industrial processes.

Material Development : The compound's properties may also be exploited in developing new materials, particularly those requiring specific chemical characteristics or stability under varying conditions.

Data Tables

Application Area Details
Medicinal Chemistry Potential therapeutic agent; antitumor activity against PC-3 cells (IC50 ~ 9.86 µM)
Biological Research Induces ROS; potential neuropharmacological effects
Industrial Applications Building block for complex molecules; catalyst in chemical reactions

Case Studies

  • Antitumor Activity Study :
    • Objective : Evaluate the anticancer properties of this compound derivatives.
    • Findings : Significant inhibition of prostate cancer cell proliferation was observed, with mechanisms involving apoptosis induction via ROS generation.
  • Neuropharmacological Investigation :
    • Objective : Assess the effects on neurotransmitter modulation.
    • Findings : Compounds similar to this compound showed promise in altering neurotransmitter levels, suggesting potential applications in treating neurological disorders.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets. For instance, as a lipoxygenase inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to leukotrienes, which are involved in inflammatory responses . This inhibition can lead to reduced inflammation and has potential therapeutic applications in conditions such as asthma and arthritis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their comparative features:

Compound Name Structural Differences Biological Activity Key Properties Reference
N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide Baseline compound Lipoxygenase inhibition (IC₅₀ data not reported) Balanced solubility due to morpholine; chloro-methoxy groups enhance target binding
PQ401 (1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea) Urea linker instead of acetamide; quinoline substituent Tyrosine kinase inhibition (e.g., IGF-1R) Bulky quinoline group may reduce solubility; urea linkage alters hydrogen-bonding potential
N-(1-adamantyl)-2-morpholin-4-ylacetamide hydrochloride Adamantyl group replaces chloro-methoxyphenyl Unspecified (likely kinase or GPCR modulation) High lipophilicity due to adamantyl; potential CNS penetration
5-chloro-2-methoxy-N-(2-methylpropyl)benzamide Benzamide core; no morpholine Unreported activity Reduced polarity compared to morpholine-containing analogs; possible metabolic stability
N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-2-(2-oxochromen-7-yl)oxyacetamide Sulfonyl group and chromen-oxy substituent Potential dual activity (e.g., COX/LOX inhibition) Sulfonyl group enhances solubility; chromen moiety may confer antioxidant properties
N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamide Nitro group at position 2 Unreported (nitro group may confer toxicity) Nitro group increases metabolic reactivity; potential genotoxicity concerns

Key Findings from Comparative Studies

Impact of Linker and Heterocycles: The acetamide linker in the baseline compound provides flexibility and hydrogen-bonding capacity, whereas urea (PQ401) or sulfonyl () linkers may alter target selectivity. For example, PQ401’s quinoline-urea structure shifts activity toward tyrosine kinase inhibition rather than lipoxygenase . The morpholine ring enhances solubility and bioavailability compared to non-polar groups like adamantyl () or 2-methylpropyl ().

Role of Substituents: Chloro and methoxy groups on the phenyl ring are critical for enzymatic interactions. Analogs lacking these groups (e.g., ) show divergent biological targets.

Pharmacokinetic Considerations: Morpholine-containing analogs generally exhibit better aqueous solubility than adamantyl or quinoline derivatives. Bulky substituents (e.g., adamantyl in ) may improve blood-brain barrier penetration but reduce metabolic stability.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse scholarly sources.

Compound Overview

This compound belongs to the class of acetamides, characterized by a chloro-substituted methoxyphenyl group and a morpholine moiety. Its structural features suggest potential interactions with various biological targets, including enzymes and receptors involved in disease pathways.

Anti-Cancer Properties

This compound exhibits significant cytotoxic activity against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, a related compound demonstrated an IC50 value of 7.52 µM against breast cancer cell lines, indicating potent anti-cancer activity .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHepG2 (Liver)TBD
Related CompoundMDA-MB-231 (Breast)7.52
SorafenibMDA-MB-231 (Breast)7.26

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory assays. Similar compounds have been reported to effectively suppress COX-2 activity, which is crucial in inflammatory processes. For example, IC50 values for related anti-inflammatory compounds were reported at 0.04 μmol, demonstrating significant inhibitory effects comparable to standard drugs like celecoxib .

Table 2: Anti-inflammatory Activity

CompoundTarget EnzymeIC50 (μmol)
This compoundCOX-2TBD
CelecoxibCOX-20.04

The mechanisms underlying the biological activities of this compound likely involve multiple pathways:

  • Apoptosis Induction : The compound has been associated with increased rates of early-stage apoptosis in cancer cells, suggesting a mechanism that activates apoptotic pathways.
  • Cell Cycle Arrest : Studies indicate that it may induce G2/M phase arrest in cancer cells, thereby inhibiting their proliferation.
  • Kinase Inhibition : Preliminary data suggest that this compound may inhibit key kinases involved in cancer progression, although specific targets remain to be fully elucidated.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of structurally similar compounds, providing insights into the potential efficacy of this compound:

  • Cytotoxicity Studies : A study evaluated various derivatives for their cytotoxic effects against HepG2 and MDA-MB-231 cell lines, revealing promising candidates with lower toxicity towards normal cells .
  • Structure–Activity Relationships (SAR) : Research has indicated that modifications to the morpholine ring and substitution patterns on the phenyl group can significantly affect biological activity, guiding future drug design efforts .
  • Molecular Modeling : Computational studies have supported the hypothesis that structural modifications enhance binding affinity to biological targets, which is crucial for developing effective therapeutics .

Q & A

Q. Table 1. Key Spectral Data for this compound

TechniqueObservationsReference
¹H NMR (CDCl₃)δ 7.16–7.39 (aryl-H), δ 3.31–3.55 (morpholine)
ESI-MS[M+H]⁺ at m/z 347
HPLC Retention Time8.2 min (ACN/H₂O = 70:30)

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal ValueImpact on Yield
Na₂CO₃ (equiv.)3.0Maximizes base-mediated acylation
Temperature25°C (room temp)Minimizes decomposition
Solvent SystemCH₂Cl₂/H₂O (biphasic)Enhances phase separation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.